

# Technical Guide: Structure-Activity Relationship (SAR) of lanthelliformisamine Analogs

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## Compound of Interest

Compound Name: *lanthelliformisamine A TFA*

CAS No.: 1643593-28-5

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## Executive Summary: The Case for Marine Alkaloids

In the post-antibiotic era, multidrug-resistant (MDR) Gram-negative pathogens—specifically *Pseudomonas aeruginosa*—present a critical failure point for conventional pharmacotherapy. Lanthelliformisamines (A–C), isolated from the marine sponge *Suberea lanthelliformis*, represent a distinct class of bromotyrosine alkaloids that function not merely as direct biocides, but as membrane-active potentiators and biofilm inhibitors.

This guide provides a structural dissection of the lanthelliformisamine scaffold, comparing its efficacy against synthetic analogs and standard-of-care antibiotics. It is designed to assist medicinal chemists in optimizing lead compounds for adjuvant therapy.

## The Pharmacophore: Structural Logic

The lanthelliformisamine scaffold is a tripartite system. Efficacy is dictated by the precise interplay between the lipophilic "warhead" and the cationic "tail."

## Structural SAR Map

The following diagram illustrates the critical regions of the molecule and the impact of modifications based on recent isolation and synthesis data (Xu et al., Allen et al.).

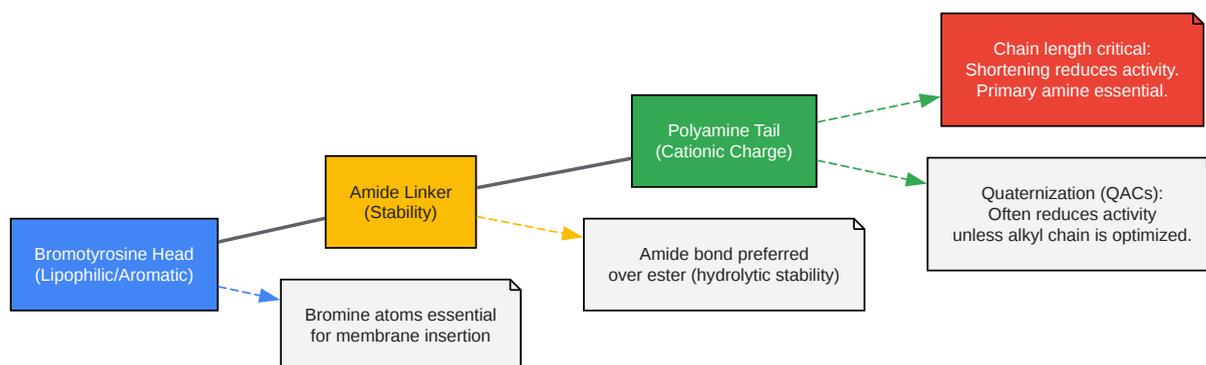


Figure 1: Pharmacophore Dissection of Ianthelliformisamine C

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## Comparative Performance Analysis

### Direct Antibacterial Activity (MIC)

Ianthelliformisamines are generally moderate antibiotics on their own but excel as potentiators. The table below compares Ianthelliformisamine C (Ian-C) against standard antibiotics and synthetic quaternary ammonium compound (QAC) analogs.

Table 1: Comparative MIC Values against *P. aeruginosa* (PAO1)

Compound	Class	MIC ( $\mu\text{M}$ )	Mechanism Note
Ianthelliformisamine C	Natural Product	17.5	Membrane depolarization; Biofilm inhibition.
Ian-C Tetramethyl QAC	Synthetic Analog	~15.0	Methylated analog; retains membrane activity but higher toxicity risk.
Ian-C Short-Chain Analog	Synthetic Analog	>100	Loss of activity due to reduced polyamine length.
Ciprofloxacin	Fluoroquinolone	0.5 - 1.0	DNA Gyrase inhibitor (Standard of Care).
Polymyxin B	Lipopeptide	0.5 - 2.0	Membrane disruptor (Last-resort control).



*Critical Insight: While Ian-C has a higher MIC than Ciprofloxacin, its value lies in its Selectivity Index and ability to disrupt biofilms where Ciprofloxacin fails.*

## Antibiotic Potentiation (Synergy)

The true value of this scaffold is restoring the efficacy of legacy antibiotics against resistant strains.

Table 2: Synergy Ratios (Fractional Inhibitory Concentration)

Combination	Target Pathogen	Fold-Reduction in Antibiotic MIC	Outcome
Ian-A + Ciprofloxacin	P. aeruginosa	4x - 8x	Synergistic. Allows Cipro entry via membrane perturbation.
Ian-C + Doxycycline	P. aeruginosa	16x - 32x	Highly Synergistic. Doxycycline is normally inactive against PAO1.
Ian-C + Erythromycin	E. coli	8x	Synergistic.

## Mechanistic Insights

Recent studies (Allen et al., 2023) have revised the understanding of the mechanism. Originally thought to be efflux pump inhibitors, evidence now points to membrane depolarization and permeabilization, similar to cationic antimicrobial peptides (AMPs).

## Mechanism of Action Pathway

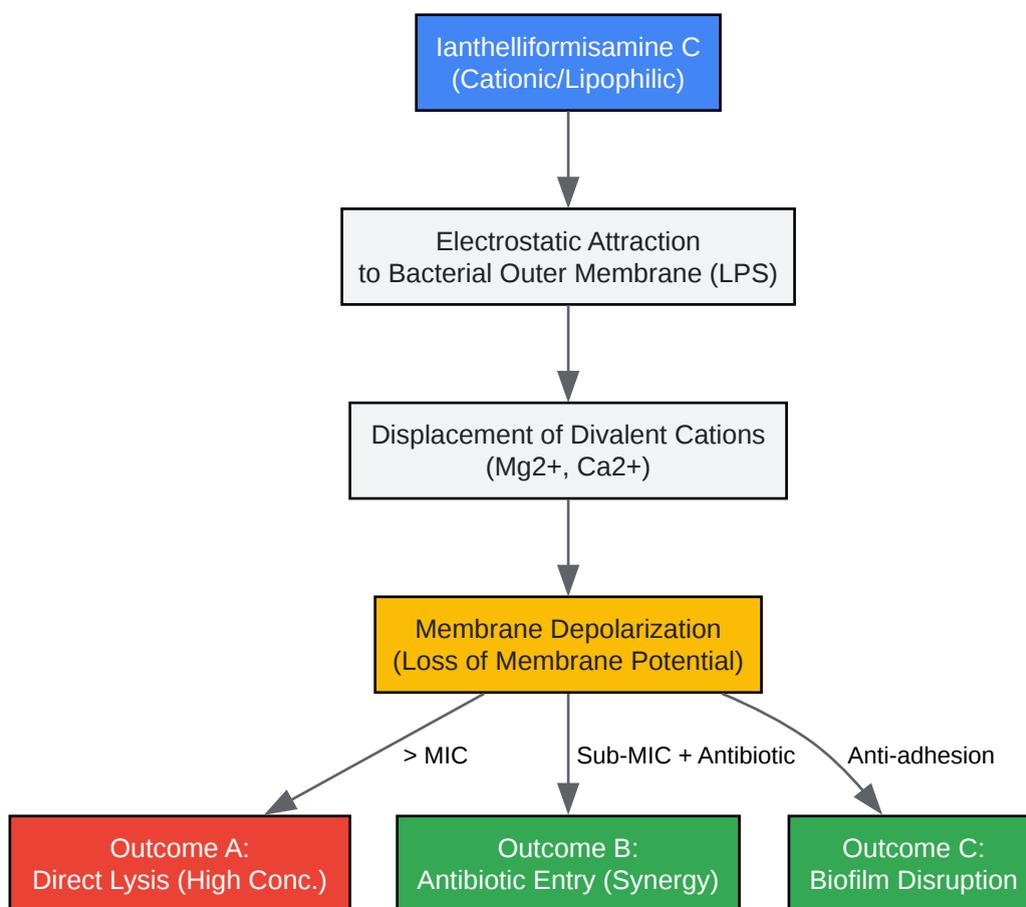


Figure 2: Mechanism of Action - Membrane Permeabilization

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## Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the isolation and synthesis literature (Xu et al., 2012; Allen et al., 2023).

### Protocol A: Chemical Synthesis of lanthelliformisamine Scaffold

Objective: Synthesize the core amide linkage without racemization.

- Starting Materials: 3,5-dibromo-4-methoxycinnamic acid (Head) and the corresponding polyamine (Tail).

- Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 mins.
- Coupling: Add the polyamine (1.1 equiv) and DIPEA (3.0 equiv). Allow to warm to Room Temperature (RT) and stir for 16 hours.
- Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO<sub>3</sub>, and brine.
- Purification: Flash column chromatography (DCM/MeOH/NH<sub>4</sub>OH gradient).
- Validation: <sup>1</sup>H NMR must show distinct doublet for the amide proton (~8.0-8.5 ppm) and retention of bromine signals.

## Protocol B: Biofilm Inhibition Assay

Objective: Quantify anti-biofilm activity independent of bacterial killing (planktonic growth).

- Culture Prep: Grow *P. aeruginosa* (PAO1) overnight in LB broth; dilute to OD<sub>600</sub> = 0.05.
- Incubation: Add 100 µL bacterial suspension to 96-well PVC microtiter plates. Add test compound (Ian-C) at varying concentrations (0.5x to 4x MIC). Incubate 24h at 37°C (static).
- Staining:
  - Discard planktonic media gently.
  - Wash wells 3x with sterile water (removes non-adherent cells).
  - Stain with 0.1% Crystal Violet (125 µL) for 15 mins.
- Quantification:
  - Wash 3x with water. Air dry.
  - Solubilize dye with 30% Acetic Acid (150 µL).
  - Measure absorbance at 550 nm.

- Control: 100% inhibition defined by sterile media control; 0% inhibition defined by untreated bacteria.

## Conclusion & Future Outlook

The SAR studies of lanthelliformisamines confirm that the polyamine tail length and the brominated aromatic head are non-negotiable for activity against Gram-negative pathogens. While total synthesis is viable, the most promising therapeutic application lies not as a standalone antibiotic, but as an adjuvant that destabilizes the outer membrane of MDR strains, allowing conventional antibiotics to bypass exclusion mechanisms.

Recommendation for Development: Future analogs should focus on metabolic stability of the amide linker (e.g., N-methylation) while preserving the cationic charge distribution of the tail to maintain membrane affinity without inducing hemolytic toxicity.

## References

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